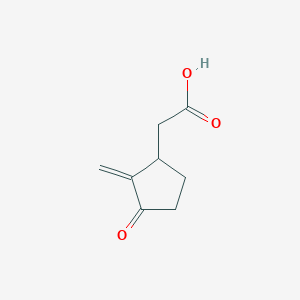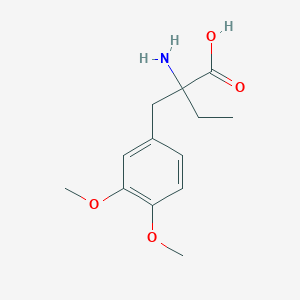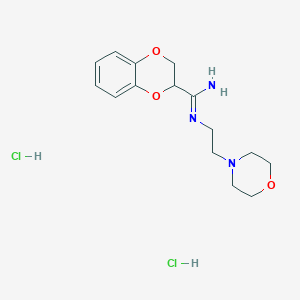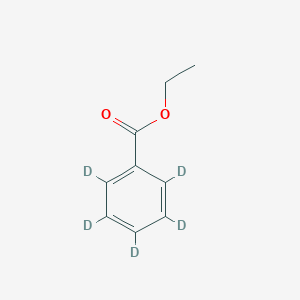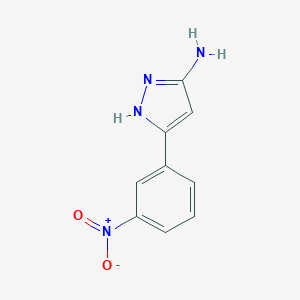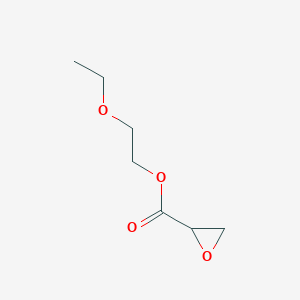![molecular formula C6H7N3 B141807 Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI) CAS No. 130380-13-1](/img/structure/B141807.png)
Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI) is a chemical compound that has been extensively studied for its various applications in scientific research. It is a versatile molecule that has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用機序
The mechanism of action of cyanamide is complex and varies depending on its application. In organic synthesis, cyanamide acts as a nucleophile, attacking electrophilic carbon atoms in the reactant molecule. In biological systems, cyanamide has been shown to inhibit enzymes involved in various metabolic pathways, including alcohol dehydrogenase and aldehyde dehydrogenase. This inhibition leads to the accumulation of toxic metabolites, resulting in cell death.
生化学的および生理学的効果
Cyanamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In animal studies, cyanamide has been shown to induce oxidative stress, leading to DNA damage and cell death. Cyanamide has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, cyanamide has been investigated for its potential as a therapeutic agent for diabetes, as it has been shown to improve insulin sensitivity and glucose metabolism.
実験室実験の利点と制限
Cyanamide has several advantages for use in lab experiments, including its low cost, high reactivity, and versatility. However, cyanamide also has several limitations, including its toxicity and instability in aqueous solutions. Care must be taken when handling cyanamide, as it can cause skin irritation and respiratory distress.
将来の方向性
There are several future directions for the study of cyanamide. One area of research is the development of new synthetic routes for the production of cyanamide and its derivatives. Additionally, the potential therapeutic applications of cyanamide for various diseases, including cancer and diabetes, warrant further investigation. Finally, the use of cyanamide as a catalyst in organic reactions and as a reagent in the preparation of heterocyclic compounds presents exciting opportunities for the development of new organic compounds with unique properties.
合成法
Cyanamide can be synthesized through several methods, including the reaction of calcium cyanamide with ammonium chloride, the reaction of calcium cyanamide with hydrochloric acid, and the reaction of urea with calcium oxide. The most commonly used method is the reaction of calcium cyanamide with ammonium chloride, which produces cyanamide and calcium chloride as byproducts.
科学的研究の応用
Cyanamide has been widely used in scientific research due to its diverse range of applications. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Cyanamide has also been used as a catalyst in organic reactions, as well as a reagent in the preparation of heterocyclic compounds. Additionally, cyanamide has been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
CAS番号 |
130380-13-1 |
|---|---|
製品名 |
Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI) |
分子式 |
C6H7N3 |
分子量 |
121.14 g/mol |
IUPAC名 |
[2-(dimethylamino)cycloprop-2-en-1-ylidene]cyanamide |
InChI |
InChI=1S/C6H7N3/c1-9(2)6-3-5(6)8-4-7/h3H,1-2H3 |
InChIキー |
FAXCFPRSVVQSFY-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC1=NC#N |
正規SMILES |
CN(C)C1=CC1=NC#N |
同義語 |
Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



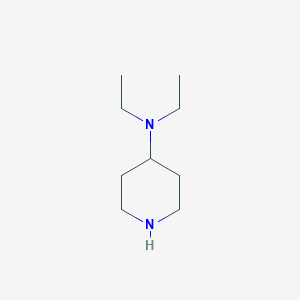
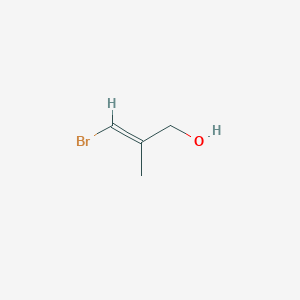
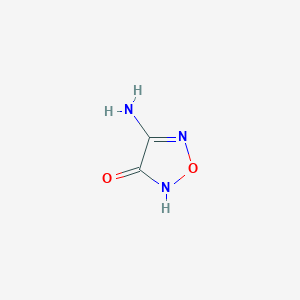
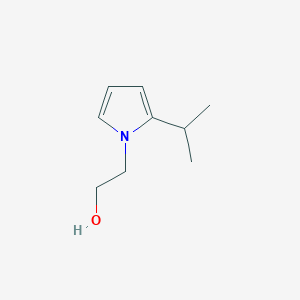
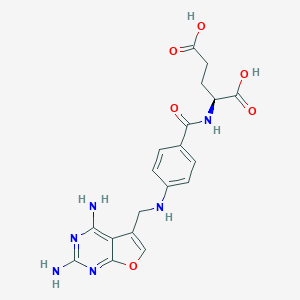
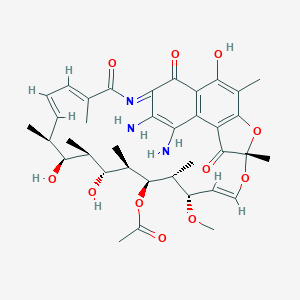
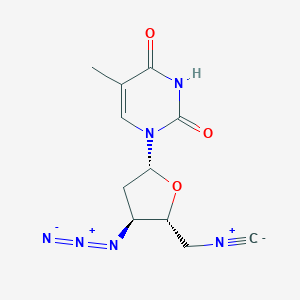
![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)
